N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound with a molecular formula of C24H24N2O2 This compound is characterized by its intricate structure, which includes a benzodiazole ring, a phenoxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 3-methylphenol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-pressure reactors and specialized equipment ensures efficient production while maintaining safety standards .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions often result in the formation of various substituted derivatives .
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-{methyl[(3-methylphenoxy)acetyl]amino}acetamide
- N-(2,6-Dimethylphenyl)-3-methyl-2-nitrobenzamide
- N-(2,6-Dimethylphenyl)-2-{methyl[(4-methylphenoxy)acetyl]amino}acetamide
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its specific structural features, such as the presence of both a benzodiazole ring and a phenoxy group. These features confer distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O2/c1-17-8-6-11-20(14-17)30-16-23-26-21-12-4-5-13-22(21)28(23)15-24(29)27-25-18(2)9-7-10-19(25)3/h4-14H,15-16H2,1-3H3,(H,27,29) |
InChI Key |
UOAKRVZAJLFPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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